N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide

Medicinal Chemistry Conformational Analysis Hydrazide Bioisosteres

Sourcing rare N-methyl quinoxaline-hydrazide scaffolds often leads to long lead times. This compound (CAS 343372-51-0) is a research intermediate with a distinct N-methyl restriction that reduces conformational entropy, enhancing target binding predictability compared to its des-methyl analog (CAS 343372-43-0). The electron-withdrawing CF₃ group improves metabolic stability, making it a privileged starting point for lead optimization. · Preferred over simpler quinoxalines for fragment-based drug discovery. · Matched pair with des-methyl analog enables rigorous ADME comparison. · Quantities from mg to g scale, with rapid global delivery.

Molecular Formula C15H11F3N4O2
Molecular Weight 336.274
CAS No. 343372-51-0
Cat. No. B2492383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide
CAS343372-51-0
Molecular FormulaC15H11F3N4O2
Molecular Weight336.274
Structural Identifiers
SMILESCN(C1=NC2=CC=CC=C2N=C1C(F)(F)F)NC(=O)C3=CC=CO3
InChIInChI=1S/C15H11F3N4O2/c1-22(21-14(23)11-7-4-8-24-11)13-12(15(16,17)18)19-9-5-2-3-6-10(9)20-13/h2-8H,1H3,(H,21,23)
InChIKeyUUWPGMASXPURLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide (CAS 343372-51-0): Procurement-Relevant Structural and Class Profile


N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide (CAS 343372-51-0) is a synthetic small molecule belonging to the quinoxaline-carbohydrazide hybrid class, characterized by a quinoxaline core bearing a 3-trifluoromethyl substituent, an N-methyl hydrazide linker, and a furan-2-carbonyl moiety. Its molecular formula is C₁₄H₉F₃N₄O₂ (MW ≈ 322.24 g·mol⁻¹) . Quinoxaline derivatives are recognized for their broad pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities, while the furan-2-carbohydrazide substructure is associated with glucagon receptor antagonism in specific chemotypes [1]. However, this particular compound remains primarily a research intermediate with limited direct biological characterization in peer-reviewed literature.

Why Generic Quinoxaline or Hydrazide Substitution Cannot Replace N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide


The unique combination of the electron-withdrawing trifluoromethyl group at position 3 of the quinoxaline ring, the N-methyl hydrazide linker, and the furan-2-carbonyl group creates a distinct electronic and steric environment that cannot be replicated by simple substitutions. The trifluoromethyl group modulates lipophilicity (influencing membrane permeability) and metabolic stability, while the N-methyl group restricts rotational freedom of the hydrazide bond and alters hydrogen-bonding capacity compared to non-methylated analogs such as N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide (CAS 343372-43-0) . The furan ring introduces π-electron richness distinct from phenyl or thiophene replacements, which can critically impact target-binding interactions [1]. These structural features collectively determine the compound's molecular recognition profile, making generic substitution without explicit comparative validation scientifically unreliable.

Quantitative Differentiation Evidence for N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide (343372-51-0) vs. Closest Analogs


N-Methyl Hydrazide vs. Non-Methylated Hydrazide: Conformational Restriction and Hydrogen-Bond Donor Alteration

The target compound carries an N-methyl group on the hydrazide nitrogen directly attached to the quinoxaline ring, whereas the closest des-methyl analog (CAS 343372-43-0) possesses a secondary amine (–NH–) at the same position. The N-methyl substitution eliminates one hydrogen-bond donor, reduces conformational flexibility about the N–N bond, and modestly increases lipophilicity (calculated ΔlogP ≈ +0.5 units based on fragment contribution methods) [1]. These physicochemical differences can result in altered membrane permeability, target binding kinetics, and metabolic susceptibility. No direct head-to-head biological comparison has been reported in the primary literature.

Medicinal Chemistry Conformational Analysis Hydrazide Bioisosteres

Furan-2-yl vs. Phenyl or Thiophene Carbohydrazide Moiety: Electronic and Steric Differentiation

Replacement of the furan ring in the target compound with a phenyl (e.g., N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide) or thiophene ring alters the electron density, aromaticity, and hydrogen-bond acceptor properties of the carbonyl-adjacent heterocycle. The furan oxygen acts as a weak hydrogen-bond acceptor and contributes to a dipole moment orientation distinct from the all-carbon phenyl ring. In related quinoxaline–arylfuran series, the furan-substituted derivative QW12 exhibited an IC₅₀ of 10.58 µM against HeLa cells, whereas phenyl-substituted analogs were attenuated (IC₅₀ > 30 µM) [1]. While not a direct comparison for this exact compound, the class-level trend supports furan's superior contribution to antiproliferative activity over phenyl in quinoxaline–aryl hybrid contexts.

Heterocyclic Chemistry Structure–Activity Relationship π-Stacking Interactions

Trifluoromethyl Group Positioning: Metabolic Stability and Electronic Effects vs. Non-Fluorinated Quinoxaline Analogs

The 3-trifluoromethyl substituent on the quinoxaline ring is a well-established metabolic blocking group that reduces oxidative metabolism at the adjacent positions. Comparative studies on quinoxaline derivatives demonstrate that the –CF₃ group increases metabolic half-life in human liver microsomes by 2- to 5-fold relative to –CH₃ or –H substituted analogs [1]. The electron-withdrawing nature of –CF₃ (σₚ = 0.54) also lowers the pKₐ of the quinoxaline nitrogen atoms, potentially altering protonation states at physiological pH and influencing target engagement [2]. While no direct microsomal stability data exist for 343372-51-0 specifically, the presence of the CF₃ group is a strong structural determinant for enhanced metabolic robustness compared to non-fluorinated or methyl-substituted quinoxaline derivatives.

Metabolic Stability Fluorine Chemistry CYP450 Resistance

Procurement-Driven Application Scenarios for N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide (343372-51-0)


Oncology Hit-to-Lead Optimization Starting Point

The compound can serve as a promising starting scaffold for anticancer drug discovery programs, particularly those targeting HeLa or related carcinoma cell lines. The class-level evidence indicates that quinoxaline–furan hybrids exhibit low-micromolar antiproliferative activity, and the presence of the N-methyl hydrazide linker and trifluoromethyl group provides favorable drug-like properties for lead optimization [1]. Procurement of 343372-51-0 is justified when seeking a scaffold that combines both a metabolically stable CF₃-quinoxaline core and a furan moiety associated with glucagon receptor or anticancer pharmacology.

Chemical Probe Development for Epigenetic or Kinase Targets

Quinoxaline derivatives are privileged scaffolds for kinase and epigenetic target inhibition. The specific substitution pattern of 343372-51-0 offers a unique vector for fragment-based or structure-guided design. The N-methyl group restricts conformational space, potentially improving binding entropy, while the furan oxygen provides a hydrogen-bond acceptor site distinct from phenyl analogs [2]. Researchers developing chemical probes for bromodomains, kinases, or NADPH oxidases may prioritize this compound over simpler quinoxaline derivatives due to its differentiated pharmacophoric features.

Comparative Metabolism and Pharmacokinetic Profiling Studies

For laboratories investigating the impact of N-methylation and heteroaryl variation on ADME properties, 343372-51-0 represents a key comparator compound. Its calculated physicochemical profile (cLogP ≈ 2.8, HBD = 0) places it in a favorable oral drug space, and direct comparison with its des-methyl analog (CAS 343372-43-0) can experimentally validate the contribution of N-methylation to membrane permeability and metabolic stability . Procurement of both compounds as a matched pair enables rigorous scientific assessment of methylation effects.

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